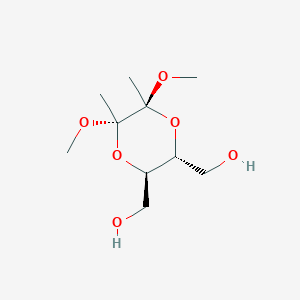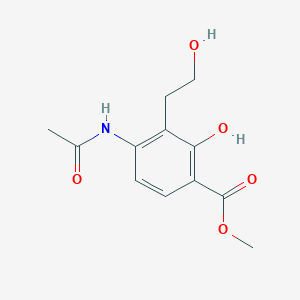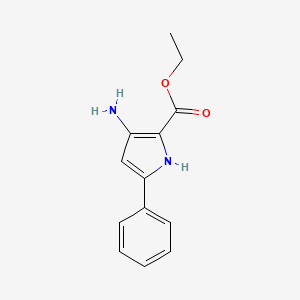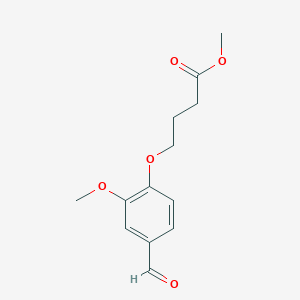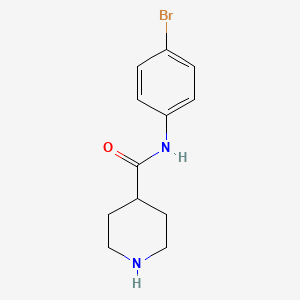
N-(4-bromophenyl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)piperidine-4-carboxamide, commonly known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperidine derivative that is structurally similar to other compounds such as ketamine and phencyclidine. BPC has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
PET Radiotracer Development
- Synthesis of PET Radiotracers : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of novel PET radiotracers for studying cannabinoid receptors in the brain. These radiotracers are synthesized using nucleophilic fluorination, showing potential for detailed brain imaging and receptor studies (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).
Anti-Angiogenic and DNA Cleavage Properties
- Novel Piperidine Derivatives for Cancer Research : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents, affecting both angiogenesis and cytotoxic effects on cancer cells (Kambappa et al., 2017).
Inhibitor Development for Various Receptors and Enzymes
- Soluble Epoxide Hydrolase Inhibitors : These compounds have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. They exhibit good oral exposure and are considered for in vivo disease model studies (Thalji et al., 2013).
- CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as potent antagonists of the CCR5 receptor, showing significant potential in inhibiting HIV-1 replication (Imamura et al., 2006).
Microglia Imaging for Neuroinflammation
- Targeting CSF1R for Microglia Imaging : N-(4-bromophenyl)piperidine-4-carboxamide analogs are used for PET imaging of microglia by targeting CSF1R. This aids in studying neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).
Antiproliferative and Tubulin Inhibitor Properties
- New Tubulin Inhibitor Chemotype : These derivatives have been identified as a new class of tubulin inhibitors with antiproliferative properties, confirming their role in cancer therapy (Krasavin et al., 2014).
Anti-Acetylcholinesterase Activity
- Synthesis of Anti-Acetylcholinesterase Derivatives : Derivatives of N-(4-bromophenyl)piperidine-4-carboxamide have shown promising results as potent inhibitors of acetylcholinesterase, an enzyme linked to dementia and Alzheimer's disease (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-(4-bromophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWXAWUVDDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472501 | |
| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)piperidine-4-carboxamide | |
CAS RN |
883106-57-8 | |
| Record name | N-(4-Bromophenyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





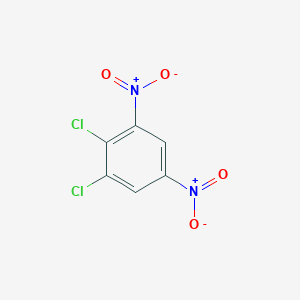
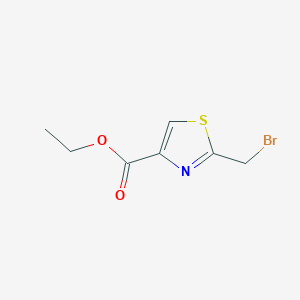
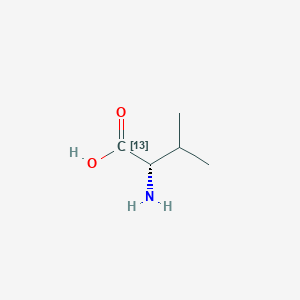
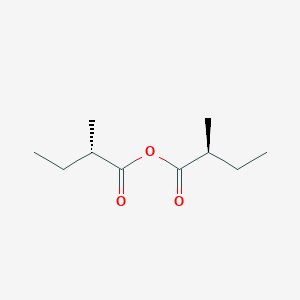

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
